2-Chloro-6-ethylbenzo[d]oxazole
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Overview
Description
2-Chloro-6-ethylbenzo[d]oxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a chlorine atom at the 2-position and an ethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethylbenzo[d]oxazole can be achieved through various methods. One common approach involves the reaction of 2-aminophenol with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Another method involves the use of 2-chlorobenzoic acid and ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group at the 6-position can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The benzoxazole ring can be reduced under specific conditions to form the corresponding dihydrobenzoxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoxazoles with different functional groups at the 2-position.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the ethyl group.
Reduction Reactions: Products include dihydrobenzoxazoles.
Scientific Research Applications
2-Chloro-6-ethylbenzo[d]oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-6-ethylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoxazole: Lacks the ethyl group at the 6-position, which can affect its biological activity and chemical reactivity.
6-Ethylbenzoxazole: Lacks the chlorine atom at the 2-position, which can influence its substitution reactions and overall properties.
2-Methyl-6-ethylbenzoxazole: Contains a methyl group at the 2-position instead of a chlorine atom, leading to different reactivity and applications.
Uniqueness
2-Chloro-6-ethylbenzo[d]oxazole is unique due to the presence of both the chlorine atom and the ethyl group, which confer distinct chemical and biological properties. The combination of these substituents allows for specific interactions with molecular targets and enables a range of chemical transformations that are not possible with other benzoxazole derivatives.
Properties
Molecular Formula |
C9H8ClNO |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
BUMLPDAYEGGSEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)Cl |
Origin of Product |
United States |
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